2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol
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Overview
Description
2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol is a compound that belongs to the class of fused heterocycles. This compound contains a pyrrolo[2,1-f][1,2,4]triazine core, which is known for its significant biological activities. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are some of the methods employed in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which is crucial in cancer research.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol involves its interaction with specific molecular targets. In the case of kinase inhibition, the compound binds to the active site of the kinase enzyme, preventing its activity and thereby inhibiting the proliferation of cancer cells . The pathways involved include the inhibition of signal transduction pathways that are crucial for cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: A parent compound with similar biological activities.
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine core.
Avapritinib: A kinase inhibitor used in cancer therapy.
Uniqueness
2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to inhibit multiple kinases makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H10N4O |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-amino-1-pyrrolo[2,1-f][1,2,4]triazin-6-ylethanol |
InChI |
InChI=1S/C8H10N4O/c9-2-8(13)6-1-7-3-10-5-11-12(7)4-6/h1,3-5,8,13H,2,9H2 |
InChI Key |
WDZMXSACIGQRFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NN2C=C1C(CN)O |
Origin of Product |
United States |
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